molecular formula C20H27N5O2S B2439856 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-60-6

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2439856
CAS No.: 898346-60-6
M. Wt: 401.53
InChI Key: VSPAEWGOOGCFFQ-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Derivatives similar to the mentioned compound, specifically those containing the 1,2,4-triazole moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their Mannich base derivatives, have exhibited moderate to good antimicrobial activities against various test microorganisms, indicating their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).

Neuropharmacological Applications

Compounds with structures incorporating elements of the specified chemical, particularly those featuring piperazine and triazole rings, have been studied for their interactions with the 5-HT6 serotonin receptor. These studies have involved the design of novel ligands to evaluate the role of linkers between the triazine moiety and an aromatic substituent, contributing to our understanding of receptor affinity and selectivity, which is crucial for the development of new neuropharmacological agents (Łażewska et al., 2019).

Analgesic Applications

The structural characterization of isothiazolopyridines, which share structural similarities with the compound , particularly those involving piperazine derivatives, has provided insights into their analgesic properties. Understanding the molecular packing, hydrogen bonding, and π…π interactions within these compounds contributes to the development of new analgesic drugs (Karczmarzyk & Malinka, 2008).

Anticancer Applications

Compounds with a basis in 1,2,4-triazole and piperazine structures, akin to the molecule in focus, have been evaluated for their potential as inhibitors of specific proteins associated with cancer, such as the SHP2 protein. The synthesis, structural characterization, and biological evaluation of such compounds, including molecular docking and activity evaluation, highlight their potential in cancer research and treatment strategies (Wu et al., 2021).

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-4-16-21-20-25(22-16)19(26)18(28-20)17(24-12-10-23(3)11-13-24)14-6-8-15(9-7-14)27-5-2/h6-9,17,26H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAEWGOOGCFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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